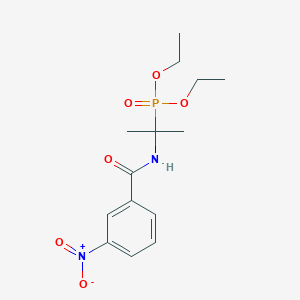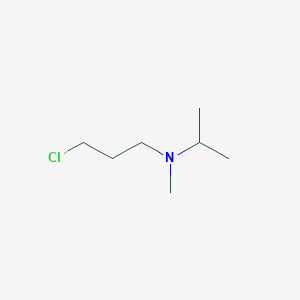
(3-chloropropyl)(methyl)(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloropropyl)(methyl)(propan-2-yl)amine is an organic compound that features a chloroalkyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropyl)(methyl)(propan-2-yl)amine typically involves the reaction of 3-chloropropylamine with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chloropropyl)(methyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thiols, or ethers.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
(3-chloropropyl)(methyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chloropropyl)(methyl)(propan-2-yl)amine involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Used in surface modification and as a coupling agent.
(3-Aminopropyl)triethoxysilane: Commonly used in silanization processes for surface functionalization.
Uniqueness
(3-chloropropyl)(methyl)(propan-2-yl)amine is unique due to its specific combination of a chloroalkyl group and an amine, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
3-chloro-N-methyl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-7(2)9(3)6-4-5-8/h7H,4-6H2,1-3H3 |
InChI Key |
MGUSKVMIXPXOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

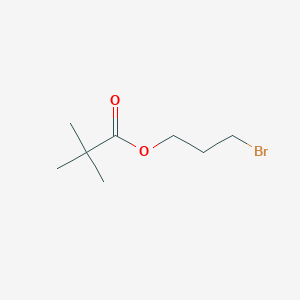
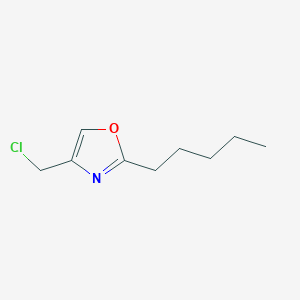
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
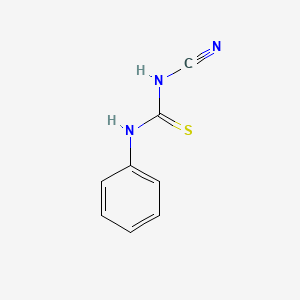
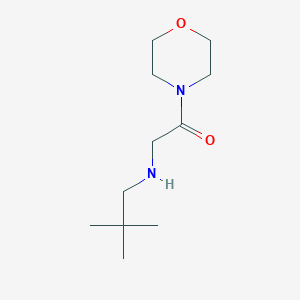
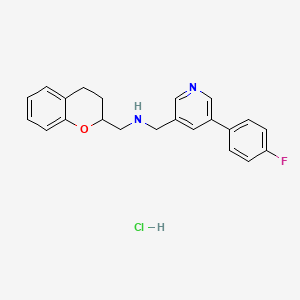
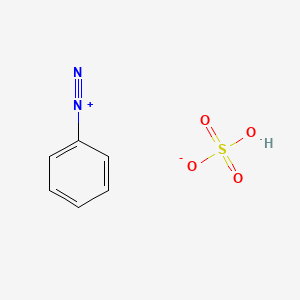
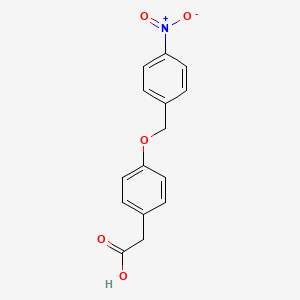
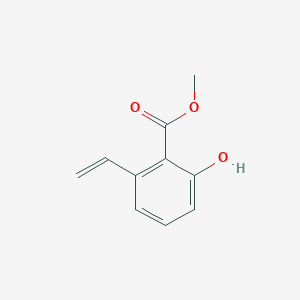
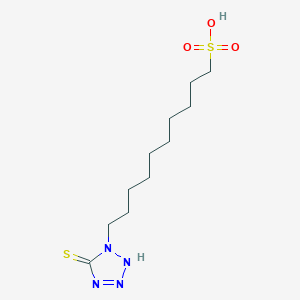
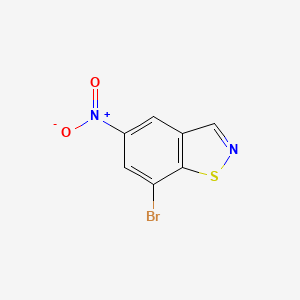
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)

